REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1([C:16](OC)=[O:17])[CH2:15][CH:14]=[CH:13][CH2:12]1)=O>O1CCCC1.C1(C)C=CC=CC=1>[OH:8][CH2:9][C:11]1([CH2:16][OH:17])[CH2:15][CH:14]=[CH:13][CH2:12]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.99 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC=CC1)C(=O)OC
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried round-bottomed flask was placed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then carefully quenched by sequential addition of 6 mL of water, 6 mL of 3 N aqueous solution of NaOH and 17.5 mL of water
|
Type
|
CUSTOM
|
Details
|
to slowly come to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
WASH
|
Details
|
The resultant solid cake was washed repeatedly with refluxing THF (total of 250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford alight yellow oil which
|
Type
|
CUSTOM
|
Details
|
the water was azeotropically removed
|
Type
|
CUSTOM
|
Details
|
removal of the remaining toluene
|
Type
|
CUSTOM
|
Details
|
gave an off-white solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Type
|
TEMPERATURE
|
Details
|
from refluxing toluene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CC=CC1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |